molecular formula C6H6INO B8363978 (4-Iodo-but-2-ynyloxy)-acetonitrile

(4-Iodo-but-2-ynyloxy)-acetonitrile

Cat. No. B8363978
M. Wt: 235.02 g/mol
InChI Key: BCEXPZGOOWUAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodo-but-2-ynyloxy)-acetonitrile is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Iodo-but-2-ynyloxy)-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Iodo-but-2-ynyloxy)-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Iodo-but-2-ynyloxy)-acetonitrile

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

2-(4-iodobut-2-ynoxy)acetonitrile

InChI

InChI=1S/C6H6INO/c7-3-1-2-5-9-6-4-8/h3,5-6H2

InChI Key

BCEXPZGOOWUAQW-UHFFFAOYSA-N

Canonical SMILES

C(C#CCI)OCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (10.94 g, 41.7 mmol) and iodine (10.55 g, 41.6 mmol were added sequentially to a solution of (4-hydroxy-but-2-ynyloxy)-acetonitrile (4.35 g, 34.8 mmol) in CH2Cl2 (100 mL). The reaction mixture became homogeneous after 5 min at rt and imidazole (2.76 g, 40.5 mmol) was added slowly in small portions. After 1.5 h at rt, the reaction was filtered through activity I basic alumina, washing with 20% EtOAc/Hexane. The filtrate was concentrated in vacuo then purified by flash column chromatography on silica gel (hexane→10% EtOAc/hexane, gradient) to afford 7.51 g (92%) of (4-iodo-but-2-ynyloxy)-acetonitrile.
Quantity
10.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.